molecular formula C9H16ClNO2 B13452812 ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Cat. No.: B13452812
M. Wt: 205.68 g/mol
InChI Key: VPGLOBJSPJAYCW-FJXQXJEOSA-N
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Description

Ethyl (6S)-5-azaspiro[24]heptane-6-carboxylate hydrochloride is a spirocyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the ethyl ester and hydrochloride functionalities. One common synthetic route starts with the reaction of a suitable amine with a cyclic ketone to form the spirocyclic intermediate. This intermediate is then esterified using ethyl chloroformate under basic conditions to yield the desired ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the esterification step and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the spirocyclic ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, making it a valuable tool in drug design. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of an ethyl ester group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-9(3-4-9)6-10-7;/h7,10H,2-6H2,1H3;1H/t7-;/m0./s1

InChI Key

VPGLOBJSPJAYCW-FJXQXJEOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(CC2)CN1.Cl

Canonical SMILES

CCOC(=O)C1CC2(CC2)CN1.Cl

Origin of Product

United States

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